![molecular formula C20H18N6OS B2834214 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1796989-61-1](/img/structure/B2834214.png)
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the pyrazole and pyridine rings, followed by the introduction of the benzo[c][1,2,5]thiadiazole moiety .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of double bonds in the pyrazole, pyridine, and benzo[c][1,2,5]thiadiazole moieties . This planarity and conjugation could result in interesting optical and electronic properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the electron-rich pyridine and pyrazole rings, which could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in the formation of hydrogen bonds with other molecules, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Thiadiazole derivatives have been synthesized and evaluated for their potential as antimycobacterial agents. These compounds, due to their structural features, have shown promising activity against Mycobacterium tuberculosis, offering a pathway for the development of new therapeutic agents against tuberculosis. The design of such molecules often targets specific bacterial enzymes or pathways critical for the survival of the bacteria, highlighting the compound's potential application in antimicrobial research and drug development (Gezginci, Martin, & Franzblau, 1998).
Inhibition of Photosynthetic Electron Transport
Pyrazole derivatives, particularly those incorporating thiadiazole and pyrazole moieties, have been investigated for their ability to inhibit photosynthetic electron transport. This type of activity is crucial for developing herbicides that can target specific pathways within plant cells, leading to the cessation of photosynthesis. The structure-activity relationship studies of these compounds help in understanding how modifications in the chemical structure affect their biological activity and potential as photosynthetic electron transport inhibitors, which is essential for agricultural chemistry and plant science research (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Anticancer Agents
The structural complexity and diverse biological activity of thiadiazole derivatives make them suitable candidates for anticancer research. By targeting various cellular pathways, such as p53 signaling or other cancer cell-specific mechanisms, these compounds offer a basis for developing novel anticancer therapies. Research into the synthesis and biological evaluation of pyrazolopyrimidines and related derivatives demonstrates the potential of these compounds in cancer treatment, underscoring the importance of chemical synthesis in drug discovery and development (Nassar, Atta-Allah, & Elgazwy, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-20(15-3-4-16-18(11-15)25-28-24-16)22-9-10-26-19(14-1-2-14)12-17(23-26)13-5-7-21-8-6-13/h3-8,11-12,14H,1-2,9-10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNAPTYFZUSEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
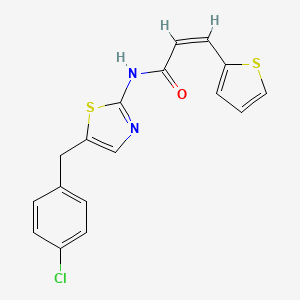
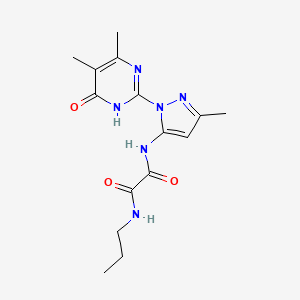

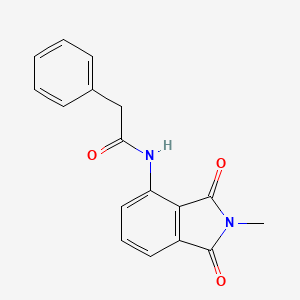
![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)
![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)
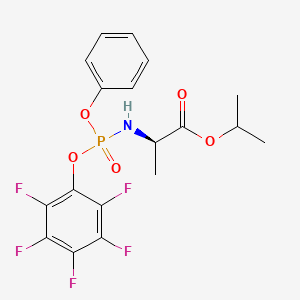

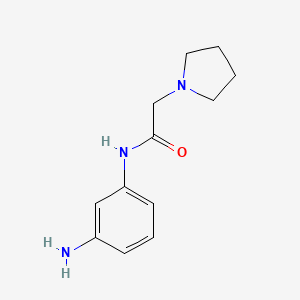
![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)
![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)
